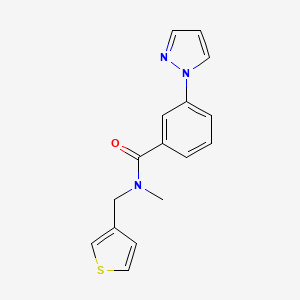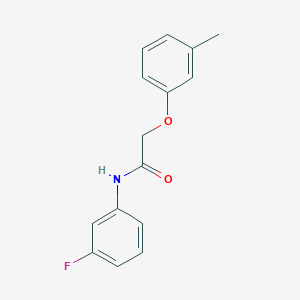
N-methyl-3-(1H-pyrazol-1-yl)-N-(3-thienylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-3-(1H-pyrazol-1-yl)-N-(3-thienylmethyl)benzamide, also known as THPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. THPB is a benzamide derivative that has been shown to have anti-inflammatory and analgesic effects in preclinical studies.
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of novel compounds, including derivatives of benzamide and pyrazole, play a significant role in expanding the chemical and pharmacological landscape. For instance, research has led to the development of new series of supramolecular gelators, such as N-(thiazol-2-yl)benzamide derivatives, which show potential for application in material science due to their gelation behavior and stability in various solvents (Yadav & Ballabh, 2020). Similarly, pyrazole derivatives have been synthesized and characterized, revealing their structural conformations and potential for further chemical applications (Kumara et al., 2018).
Antimicrobial and Antiviral Activities
Several studies have focused on the antimicrobial and antiviral potentials of benzamide and pyrazole derivatives. For example, benzamide-based 5-aminopyrazoles have shown remarkable activity against the avian influenza virus, highlighting their potential as antiviral agents (Hebishy et al., 2020). Other compounds in this chemical class have been evaluated for their antimycobacterial properties, suggesting a potential role in combating tuberculosis (Nayak et al., 2016).
Potential Antipsychotic Agents
The exploration of novel antipsychotic agents has also been a significant area of research. Derivatives of pyrazole have been investigated for their antipsychotic-like profile in behavioral animal tests, contributing to the development of potential new treatments for psychiatric disorders (Wise et al., 1987).
特性
IUPAC Name |
N-methyl-3-pyrazol-1-yl-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-18(11-13-6-9-21-12-13)16(20)14-4-2-5-15(10-14)19-8-3-7-17-19/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOGIFROMVMIEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)C(=O)C2=CC(=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]methanesulfonamide](/img/structure/B5558725.png)
![2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5558730.png)
![8-fluoro-N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5558732.png)
![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5558741.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5558744.png)

![1-[(dimethylamino)sulfonyl]-N-[1-(4-methoxy-3-methylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5558752.png)
![{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[3-(4-pyridinyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5558756.png)
![(3aR*,6S*)-2-tert-butyl-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558762.png)
![2-ethyl-N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5558773.png)
![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B5558785.png)
![N'-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-N-ethyl-N-methylsulfamide](/img/structure/B5558798.png)
![2-{1-cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol](/img/structure/B5558806.png)
